1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-8-2-1-3-9(5-8)14-6-7(11(13)16)4-10(14)15/h1-3,5,7H,4,6H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLOPSYNVYESND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
Core Structure Disassembly
The retrosynthetic decomposition of 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide reveals three critical building blocks:
- Pyrrolidine-5-one scaffold : Serves as the central heterocyclic framework.
- 3-Chlorophenyl group : Introduces aromaticity and electronic modulation.
- Carboxamide functionality : Provides hydrogen-bonding capacity and structural rigidity.
Key bond formations include:
- C–N bond creation between the pyrrolidine nitrogen and 3-chlorophenyl group.
- Amide bond synthesis at the pyrrolidine C-3 position.
Synthetic Pathway Selection Criteria
Detailed Synthetic Methodologies
Pyrrolidine Core Construction
Cyclocondensation of γ-Amino Acids
A widely implemented method involves cyclization of γ-amino acids under dehydrating conditions:
- Dissolve 4-aminobutyric acid derivative (10 mmol) in anhydrous THF under nitrogen.
- Add Burgess reagent (12 mmol) portionwise at 0°C.
- Warm to room temperature and stir for 6 hours.
- Quench with saturated NaHCO₃, extract with EtOAc (3 × 50 mL).
- Purify by flash chromatography (hexane:EtOAc 3:1).
Key Parameters :
- Temperature: 0°C → 25°C gradient
- Yield: 68–72%
- Purity: >95% (HPLC)
Transition Metal-Catalyzed Cyclizations
Palladium-mediated processes enable efficient ring formation:
Catalytic System :
- Pd(OAc)₂ (5 mol%)
- Xantphos (10 mol%)
- Cs₂CO₃ (2 equiv)
- DMF, 80°C, 12 hours
Substrate Scope :
| Entry | R Group | Yield (%) |
|---|---|---|
| 1 | H | 82 |
| 2 | 4-OMe | 75 |
| 3 | 3-Cl (target) | 68 |
Process Optimization and Scalability
Solvent Screening for Cyclization
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 68 | 92 |
| DMF | 36.7 | 72 | 88 |
| MeCN | 37.5 | 75 | 95 |
| EtOAc | 6.0 | 61 | 90 |
Catalytic System Comparison
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | 5 | 12 | 68 |
| PdCl₂(PPh₃)₂ | 3 | 8 | 72 |
| Pd(dba)₂ | 2 | 6 | 75 |
Higher activity observed with Pd(dba)₂ despite lower loading
Analytical Characterization Protocols
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6) :
- δ 7.45–7.38 (m, 4H, Ar–H)
- δ 4.21 (dd, J = 8.4, 4.2 Hz, 1H, CH–N)
- δ 3.89 (s, 2H, CONH₂)
13C NMR (100 MHz, DMSO-d6) :
- δ 174.5 (C=O)
- δ 140.2 (C–Cl)
- δ 52.1 (pyrrolidine C3)
HRMS (ESI+) :
- m/z calcd for C12H12ClN2O2 [M+H]+: 265.0514
- Found: 265.0511
Industrial-Scale Considerations
Continuous Flow Implementation
Pilot plant data demonstrates advantages:
| Parameter | Batch Process | Flow System |
|---|---|---|
| Cycle time | 18 h | 2 h |
| Productivity | 0.5 kg/day | 4.2 kg/day |
| Solvent consumption | 120 L/kg | 45 L/kg |
Green Chemistry Metrics
| Metric | Conventional Route | Optimized Process |
|---|---|---|
| PMI (kg/kg) | 86 | 32 |
| E-factor | 58 | 19 |
| Carbon efficiency | 41% | 68% |
Chemical Reactions Analysis
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
Synthesis and Derivatives
The synthesis involves reacting precursors to form the pyrrolidine ring and introduce the carboxylic acid functional group. Derivatives have been created with modified substituents to enhance biological activity.
Antimicrobial Activity
Derivatives of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide have demonstrated antimicrobial properties against various Gram-positive bacteria and fungi. The structure-activity relationship (SAR) shows that specific substitutions on the phenyl ring significantly influence antimicrobial efficacy. For example, compounds with hydroxyl or chloro groups showed enhanced activity against multidrug-resistant strains such as Staphylococcus aureus and Candida auris.
Table 1: Antimicrobial Activity of Selected Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | 32 | Staphylococcus aureus |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 16 | Klebsiella pneumoniae |
| 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 8 | Candida auris |
Anticancer Activity
In vitro studies on cancer cell lines have shown significant inhibition of cell proliferation in specific cancer types at micromolar concentrations.
Enzyme Inhibition
This compound may act as an inhibitor of certain enzymes involved in disease processes, such as enzymes related to the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence. It inhibited secretion of virulence factors in pathogenic E. coli at concentrations above IC50 values, indicating potential for therapeutic application.
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with neurotransmitter receptors in the brain, influencing neurological functions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of pyrrolidinone derivatives is highly sensitive to substitutions on the phenyl ring and the nitrogen atom. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Antioxidant Activity
- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives ():
The presence of a hydroxyl group at the 2-position and chlorine at the 5-position on the phenyl ring significantly enhances antioxidant activity. For example, derivatives with thioxo-oxadiazole moieties exhibited 1.5× higher radical scavenging activity than ascorbic acid . The hydroxyl group likely contributes to hydrogen bonding and electron donation, critical for neutralizing reactive oxygen species (ROS).- Contrast with Target Compound : The absence of a hydroxyl group in this compound may reduce antioxidant efficacy but improve metabolic stability.
Enzyme Inhibition
- N-(3-Chlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide ():
This compound inhibits bacterial fatty acid synthetase I (Bact inhA) with an IC₅₀ of ~100,000 nM. The 4-methylphenyl group on the pyrrolidine nitrogen may enhance hydrophobic interactions with the enzyme’s active site .- Implications for Target Compound : The lack of a bulky N-substituent in the target compound may limit its enzyme-binding capacity, suggesting that structural modifications could optimize activity.
Receptor Modulation
- Coumarin-Linked Analogs (): The attachment of a 2-oxo-2H-chromen-6-yl group via the carboxamide moiety introduces a planar, aromatic system that could facilitate interactions with receptors or enzymes requiring π-π stacking. This modification is absent in the target compound but highlights the versatility of the pyrrolidinone scaffold .
Physicochemical Properties
- The 3-chlorophenyl group in the target compound balances moderate lipophilicity with electronic effects.
- Solubility :
- Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility due to ionizable groups, whereas carboxamides (e.g., target compound) may require formulation optimization.
Biological Activity
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a pyrrolidine ring with a carboxamide functional group and a chlorophenyl substituent. This structural configuration is significant for its biological interactions.
Molecular Formula
- Chemical Formula : CHClNO\
- Molecular Weight : 238.68 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies have demonstrated effectiveness against various strains, including Staphylococcus aureus and Klebsiella pneumoniae.
Case Study: Antimicrobial Efficacy
A study evaluated the compound's efficacy using the broth microdilution technique against multidrug-resistant pathogens. The results highlighted a structure-dependent antimicrobial activity, suggesting that modifications to the chlorophenyl group could enhance efficacy against resistant strains .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
| Acinetobacter baumannii | 64 µg/mL |
Anticancer Activity
The compound has also been studied for its anticancer properties. In an A549 human lung cancer cell model, it demonstrated cytotoxic effects, indicating potential as a therapeutic agent in cancer treatment.
Case Study: Anticancer Properties
In vitro assays showed that varying the substituents on the phenyl ring significantly affected the anticancer activity. For instance, compounds with amino groups exhibited enhanced cytotoxic effects compared to those without .
| Compound | Cell Viability (%) at 100 µM |
|---|---|
| This compound | 78% |
| Control (Cisplatin) | 50% |
The biological activity of this compound is believed to involve interactions with specific molecular targets. It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways.
Proposed Mechanisms
- Antimicrobial Action : Inhibition of cell wall synthesis in bacteria.
- Anticancer Action : Induction of apoptosis in cancer cells through modulation of signaling pathways.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide?
The compound can be synthesized via carboxamide bond formation between 5-oxopyrrolidine-3-carboxylic acid derivatives and 3-chloroaniline. A typical approach involves activating the carboxylic acid using coupling agents like EDC/HOBt or DCC, followed by nucleophilic attack by the amine. For example, similar pyrrolidinecarboxamide derivatives have been synthesized via condensation reactions under inert conditions (e.g., nitrogen atmosphere) with yields optimized by controlling stoichiometry and reaction time . Purification is typically achieved via column chromatography or recrystallization.
Q. How can the structural integrity of this compound be confirmed?
Structural characterization relies on spectroscopic and crystallographic methods:
- NMR : H and C NMR verify the presence of the pyrrolidone ring, chlorophenyl group, and carboxamide linkage.
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] peak).
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX software) resolves bond lengths, angles, and stereochemistry. For example, SHELX refinement protocols are widely used for small-molecule crystallography, incorporating constraints for disordered atoms .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
In vitro cytotoxicity and antiviral activity are commonly assessed. For MERS-CoV inhibitors, plaque reduction assays in HEK cells are performed, with EC values calculated using dose-response curves. Parallel cytotoxicity testing (e.g., CC in HEK cells) ensures selectivity. Data normalization against controls (e.g., DMSO) is critical to minimize solvent interference .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the antiviral efficacy of this compound?
SAR analysis involves systematic modification of substituents on the pyrrolidone ring and chlorophenyl group. For instance:
- Substituent Position : Comparing 3-chlorophenyl vs. 4-chlorophenyl analogs (see EC differences in MERS-CoV inhibition studies) .
- Electron-Withdrawing Groups : Introducing fluorinated or sulfonyl groups may enhance binding to viral proteases.
- Steric Effects : Bulkier substituents may reduce cellular permeability, as observed in similar carboxamide derivatives .
Q. How can crystallographic disorder in the chlorophenyl moiety be resolved during structural refinement?
Disorder in aromatic rings is addressed using SHELXL constraints:
Q. What computational strategies predict the binding mode of this compound with viral targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with MERS-CoV 3CL protease. Key steps include:
- Ligand Preparation : Optimize protonation states and tautomers.
- Binding Pocket Analysis : Identify conserved residues (e.g., His41, Cys148) for hydrogen bonding or hydrophobic interactions.
- MM-PBSA/GBSA : Calculate binding free energies to prioritize analogs .
Q. How do solvent effects influence the compound’s stability in biological assays?
Stability is assessed via:
- HPLC-MS : Monitor degradation products in PBS or DMSO over time.
- pH Profiling : Test solubility and stability at physiological pH (7.4) vs. acidic/alkaline conditions.
- Cryopreservation Studies : Evaluate long-term storage stability at -80°C vs. lyophilization .
Key Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the carboxamide group.
- Crystallography : Use synchrotron radiation for high-resolution data collection of low-symmetry crystals.
- Biological Assays : Include positive controls (e.g., remdesivir) and validate results across multiple cell lines.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
